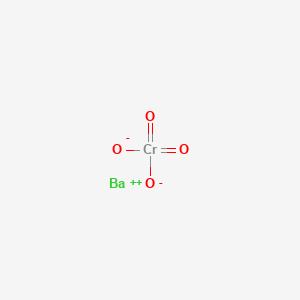

铬酸钡

描述

Synthesis Analysis

Barium Chromate can be synthesized through various methods, each influencing the morphology and size of the resulting microcrystals. A notable synthesis approach involves aqueous solutions using Poly (sodium 4-styrenesulfonate) (PSS) as a template agent at room temperature, leading to microcrystals with diverse morphologies such as shuttle-like, x-shaped, and leaf-like structures. The synthesis conditions, including pH values, reactant concentrations, and the presence of PSS, play critical roles in determining the final physical characteristics of BaCrO4 crystals (Xiao et al., 2014).

科学研究应用

中子活化分析: Leslie 和 Smith (1978) 开发了一种使用热中子活化分析法估算生物材料中钡的方法。该方法包括用硝酸消化材料、用氢氧化铁清除并以铬酸盐形式回收钡。它允许每天分析多达 40 个样品,灵敏度为 0.1 μg (Leslie 和 Smith,1978)。

化学分离和纯化: Firsching (1959) 提出了一种新的程序,用于有效地将钡与大量的锶和铅分离,从溶液中沉淀钡作为铬酸盐,其中多价阳离子与 EDTA 络合 (Firsching,1959)。

延迟成分中的氧化剂: Sarawadekar 和 Jayaraman (1992) 讨论了在延迟成分中使用铬酸钡作为二次氧化剂以减慢烟火应用中的反应速率 (Sarawadekar 和 Jayaraman,1992)。

催化: Economy、Meloon 和 Ostrozynski (1965) 证明负载型铬酸钡在 200°C 以上的温度下充当气相氧化催化剂。它已被用于烃的氧化,在高达 800°C 的温度下显示出优异的热性能和活性 (Economy、Meloon 和 Ostrozynski,1965)。

分析化学: Hawes (1985) 开发了一种使用铬酸钡测定油田卤水中钡的简单、快速测试,突出了其在分析化学中的应用 (Hawes,1985)。

光催化: Ameta 和 Prajapati (2016) 研究了使用纳米半导体铬酸钡粉末对厄洛红 B 染料进行光催化降解。这项研究突出了铬酸钡在环境修复和废水处理中的应用 (Ameta 和 Prajapati,2016)。

纳米技术中的形貌控制: Yu、Cölfen 和 Antonietti (2002) 研究了使用双亲性嵌段共聚物作为晶体生长改性剂进行铬酸钡颗粒的形态合成。该应用在控制无机晶体的形状、大小和微结构方面在纳米技术中具有重要意义 (Yu、Cölfen 和 Antonietti,2002)。

作用机制

Target of Action

Barium chromate, a chemical compound of barium and hexavalent chromium, is a known oxidizing agent . It primarily targets the cells of organisms, where it can have a genotoxic effect . The hexavalent chromium (Cr(VI)) in barium chromate is more toxic than other oxidation states of the chromium atom because of its greater ability to enter cells and higher redox potential .

Mode of Action

Barium chromate interacts with its targets (cells) through its hexavalent chromium component. When barium chromate enters the body, the hexavalent chromium can reach the cells and cause genotoxic effects . This interaction results in changes at the cellular level, potentially leading to damage and disease.

Biochemical Pathways

It is known that hexavalent chromium compounds can cause damage to dna and proteins within cells, leading to mutations and cell death

Pharmacokinetics

Barium chromate is very insoluble in water but is soluble in acids . This solubility profile affects its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. The compound can be absorbed into the body by inhalation of its aerosol and by ingestion . Once inside the body, its distribution and metabolism are influenced by its chemical properties and the body’s physiological processes. The exact pharmacokinetic properties of barium chromate require further investigation.

Result of Action

The primary result of barium chromate’s action is cellular damage due to its genotoxic effects . This damage can lead to various health effects, including cancer . Barium chromate is classified as a carcinogen, indicating that it can cause cancer in humans .

Action Environment

The action of barium chromate can be influenced by various environmental factors. For example, its toxicity can be affected by the presence of other chemicals in the environment. Additionally, its stability and efficacy can be influenced by factors such as temperature and pH . More research is needed to fully understand how these and other environmental factors influence the action of barium chromate.

属性

IUPAC Name |

barium(2+);dioxido(dioxo)chromium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ba.Cr.4O/q+2;;;;2*-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFFVPLLCYGOFPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Cr](=O)(=O)[O-].[Ba+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BaCrO4 | |

| Record name | BARIUM CHROMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1607 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Barium chromate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Barium_chromate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1051517 | |

| Record name | Barium chromate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1051517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Yellow solid; [Merck Index] Yellow odorless powder; Insoluble in water; [MSDSonline], YELLOW CRYSTALS. | |

| Record name | Chromic acid (H2CrO4), barium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Barium chromate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3800 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BARIUM CHROMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1607 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

In water, 0.00026 g/100 mL at 20 °C, 0.00034 g/100 cc water at 16 °C; 0.00044 g/100 cc water at 28 °C, Practically insoluble in dilute acetic or chromic acids, Solubility in water, g/100ml at 20 °C: 0.00026 (none) | |

| Record name | BARIUM CHROMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6190 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BARIUM CHROMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1607 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

4.498 at 15 °C, 4.5 g/cm³ | |

| Record name | BARIUM CHROMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6190 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BARIUM CHROMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1607 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Impurities |

Chlorides, 0.05% max; water soluble matter, 0.05% max; and volatile matter 0.10% max | |

| Record name | BARIUM CHROMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6190 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Heavy, pale-yellow crystalline powder, Yellow heavy monoclinic orthorhombic crystals, Greenish-yellow crystals, Crystallizes as light yellow transparent rhombic crystals | |

CAS RN |

10294-40-3 | |

| Record name | Barium chromate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010294403 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chromic acid (H2CrO4), barium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Barium chromate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1051517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Barium chromate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.587 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BARIUM CHROMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7D7O9CF0IX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BARIUM CHROMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6190 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BARIUM CHROMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1607 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

1400 °C (decomposes), 1380 °C | |

| Record name | BARIUM CHROMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6190 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BARIUM CHROMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1607 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

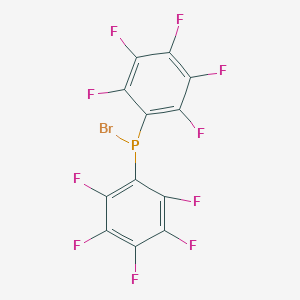

![[(1R,3R,4R,6S)-4-hydroxy-4,7,7-trimethyl-3-bicyclo[4.1.0]heptanyl] acetate](/img/structure/B76029.png)